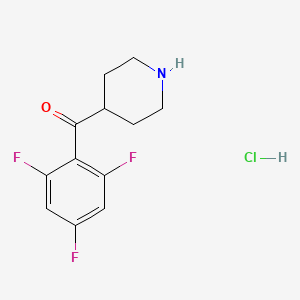

4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride

Beschreibung

Based on the available data, this compound likely consists of a piperidine ring substituted at the 4-position with a 2,4,6-trifluorobenzoyl group, forming a hydrochloride salt. Such fluorinated piperidine derivatives are commonly used as intermediates in pharmaceutical synthesis, particularly for antipsychotics like risperidone and paliperidone .

Eigenschaften

IUPAC Name |

piperidin-4-yl-(2,4,6-trifluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO.ClH/c13-8-5-9(14)11(10(15)6-8)12(17)7-1-3-16-4-2-7;/h5-7,16H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFKNXPLOXWBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=C(C=C2F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview:

This is the most conventional and widely used method, involving the acylation of piperidine with 2,4,6-trifluorobenzoyl chloride.

Procedure:

-

- Piperidine

- 2,4,6-Trifluorobenzoyl chloride

- Base: Triethylamine (or other tertiary amines)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Acid: Hydrochloric acid for salt formation

-

- The trifluorobenzoyl chloride is added dropwise to a stirred solution of piperidine and triethylamine in DCM at room temperature.

- The reaction mixture is maintained under inert atmosphere (nitrogen) to prevent moisture ingress.

- After completion (monitored via TLC or HPLC), the mixture is washed with water, dried over anhydrous magnesium sulfate, and concentrated.

-

- The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or isopropanol) to yield the hydrochloride salt.

Advantages:

- High yield and straightforward process.

- Suitable for scale-up with controlled reaction parameters.

Data Table:

| Step | Reagents | Conditions | Purification | Yield (%) |

|---|---|---|---|---|

| Acylation | Piperidine + Trifluorobenzoyl chloride | Room temp, inert atmosphere | Recrystallization | 85-95 |

Transfer Hydrogenation Method for Piperidine Derivative

Research Findings:

According to patent literature, an alternative route involves the transformation of piperidine derivatives via transfer hydrogenation, especially for large-scale synthesis.

Procedure:

-

- Piperidine-4-carboxylic acid or related derivatives

-

- Piperidine-4-carboxylic acid is converted to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation using formaldehyde, palladium or platinum catalysts, water, and acid (e.g., formic acid).

- The methylated piperidine is then reacted with thionyl chloride to generate the corresponding acyl chloride.

- This acyl chloride reacts with trifluorobenzoyl chloride or directly with piperidine to form the desired compound.

Reaction Conditions:

- Transfer hydrogenation at 90–95°C.

- Use of palladium on charcoal catalyst.

- Acidic medium with formaldehyde as hydrogen donor.

Advantages:

- Facilitates selective methylation.

- Suitable for producing derivatives with specific substitution patterns.

Data Table:

| Step | Reagents | Conditions | Purpose | Yield (%) |

|---|---|---|---|---|

| Methylation | Piperidine-4-carboxylic acid + Formaldehyde | 90°C, Pd catalyst | Methylation | 70-80 |

| Acylation | Acyl chloride + Trifluorobenzoyl chloride | Room temp | Final product | 80-90 |

Amide Formation via Coupling of Carboxylic Acid Derivatives

Research Insights:

Patent US8697876B2 describes a process involving the conversion of piperidine-4-carboxylic acid to its methylated form, followed by amide formation with trifluorobenzoyl derivatives.

Procedure:

- Piperidine-4-carboxylic acid reacts with formaldehyde under transfer hydrogenation conditions to produce methylpiperidine-4-carboxylic acid.

- The acid is then converted to its hydrochloride salt.

- The salt reacts with thionyl chloride, forming the acyl chloride.

- The acyl chloride reacts with piperidine or its derivatives to produce the target compound.

Reaction Conditions:

- Formaldehyde addition at ambient pressure.

- Heating to 90–95°C.

- Use of diethylamine or other amines in subsequent steps for further modifications.

Advantages:

- Enables large-scale synthesis.

- Facilitates high purity and yield.

Data Table:

| Step | Reagents | Conditions | Purpose | Yield (%) |

|---|---|---|---|---|

| Methylation | Piperidine-4-carboxylic acid + Formaldehyde | 90°C, Pd catalyst | Methylation | 75-85 |

| Acylation | Thionyl chloride + Piperidine | Reflux | Acyl chloride formation | 80-90 |

| Final salt formation | Hydrochloric acid | Room temp | Salt formation | Quantitative |

Industrial Scale Synthesis

Process Overview:

Industrial synthesis, as described in patent literature, involves automated reactors and precise control of reaction parameters to maximize yield and purity. The key steps include:

- Methylation of piperidine via transfer hydrogenation.

- Conversion to acyl chloride.

- Coupling with trifluorobenzoyl chloride.

- Purification through recrystallization or chromatography.

Notes:

- The process emphasizes safety, scalability, and cost-effectiveness.

- Use of environmentally benign solvents and reagents is prioritized.

Summary of Key Data

| Method | Reagents | Key Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Direct acylation | Piperidine + Trifluorobenzoyl chloride | Room temp, inert atmosphere | 85-95% | Widely adopted |

| Transfer hydrogenation | Piperidine-4-carboxylic acid + Formaldehyde | 90°C, Pd catalyst | 70-85% | Suitable for large scale |

| Amide coupling | Acid derivatives + Thionyl chloride | Reflux | 80-90% | High purity |

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The trifluorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The carbonyl group in the trifluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Hydrogen peroxide in acetic acid.

Major Products Formed

Substitution: Various substituted derivatives depending on the substituent introduced.

Reduction: 4-(2,4,6-Trifluorobenzyl)piperidine.

Oxidation: 4-(2,4,6-Trifluorobenzoyl)piperidine N-oxide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride has shown promise in various therapeutic areas:

- Migraine Treatment : Research indicates that compounds similar to this one can activate serotonin receptors (5-HT1F), which are involved in migraine pathophysiology. They may provide relief without causing vasoconstrictive side effects .

- Neurological Disorders : Preliminary studies suggest potential applications in treating conditions like anxiety and depression due to its ability to cross the blood-brain barrier effectively.

Cancer Research

Piperidine derivatives are being explored for their anti-cancer properties. This compound may act on multiple signaling pathways implicated in cancer cell proliferation and survival, such as STAT-3 and NF-κB pathways. Its ability to inhibit cell migration and induce cell cycle arrest positions it as a candidate for further investigation against various cancers.

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives in clinical settings:

- Study on Migraine : A study demonstrated that administering a polymorph of related compounds significantly reduced the frequency of migraine attacks in patients compared to placebo controls .

- Cancer Cell Line Studies : In vitro studies have shown that 4-(2,4,6-trifluorobenzoyl)piperidine hydrochloride can inhibit the growth of breast cancer and prostate cancer cell lines by inducing apoptosis and inhibiting key survival pathways.

Wirkmechanismus

The mechanism of action of 4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride (hypothetical data inferred from analogs) with five structurally related compounds:

Key Findings:

Fluorine Substitution Patterns: The number and position of fluorine atoms significantly influence physicochemical properties. For example, 2,4-difluoro substitution (261.7 g/mol) increases lipophilicity compared to monofluoro analogs (243.7 g/mol) . A hypothetical 2,4,6-trifluoro analog would likely exhibit even greater lipophilicity and metabolic stability due to enhanced electron-withdrawing effects. Para-substituted fluorobenzoyl derivatives (e.g., 4-fluorobenzoyl) show distinct NMR shifts (e.g., aromatic protons at δ 7.8–8.0 ppm) compared to ortho/meta isomers, suggesting altered electronic environments .

Chlorine vs. Fluorine :

- Chlorobenzoyl derivatives (e.g., 4-chlorobenzoylpiperidine) demonstrate higher inhibitory potency in enzymatic assays but suffer from reduced aqueous solubility compared to fluorinated analogs . For instance, compound 14a (4-chlorobenzoyl + trifluoromethylphenyl) showed 97% HPLC purity but required optimization for bioavailability .

Synthetic Challenges :

- Fluorinated benzoylpiperidines are typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. The trifluorobenzoyl group’s steric bulk may complicate reaction yields, as seen in analogs like 16b (47% yield) and 16c (50% yield) .

Chromatographic Behavior :

- HPLC retention times correlate with substituent hydrophobicity. For example, trifluoromethylphenyl derivatives (e.g., 14a ) elute at 12.588 min, while trifluoromethoxyphenyl analogs (16b ) elute later (13.405 min) . A 2,4,6-trifluorobenzoyl group would likely extend retention further.

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : Fluorinated piperidines are critical in synthesizing atypical antipsychotics. For example, 4-(2,4-difluorobenzoyl)piperidine hydrochloride is a key intermediate for risperidone , while 4-(2-fluorobenzoyl)piperidine hydrochloride is used in paliperidone production .

- Toxicity and Environmental Impact: Limited data exist for trifluorobenzoyl derivatives, but related compounds like 4-(diphenylmethoxy)piperidine hydrochloride show incomplete ecotoxicity profiles, emphasizing the need for further study .

Biologische Aktivität

4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride is a synthetic organic compound characterized by a piperidine ring attached to a 2,4,6-trifluorobenzoyl moiety. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. Its chemical formula is CHClFN, with a molecular weight of approximately 279.69 g/mol. The trifluoromethyl substituents enhance its lipophilicity and biological activity, making it a candidate for various pharmacological studies.

The biological activity of 4-(2,4,6-trifluorobenzoyl)piperidine hydrochloride is largely attributed to its interactions with multiple biological targets within cells. The compound's ability to penetrate cellular membranes suggests potential interactions with intracellular proteins or receptors involved in neurotransmission and other signaling pathways. Preliminary studies indicate that it may influence key signaling cascades related to cancer biology, such as:

- STAT-3

- NF-κB

- PI3k/Akt

- JNK/p38-MAPK

- TGF-ß/SMAD

These pathways are crucial for cell survival and proliferation, particularly in cancer cells.

Biological Activity

Research indicates that 4-(2,4,6-trifluorobenzoyl)piperidine hydrochloride exhibits significant biological activity across various therapeutic areas:

- Anticancer Properties : Studies suggest that this compound may act as a clinical agent against several types of cancers including breast, prostate, colon, lung, and ovarian cancers. It has shown potential in inhibiting cell migration and inducing cell cycle arrest in cancer cells.

- Neurological Applications : Due to its ability to cross the blood-brain barrier effectively, there is growing interest in its potential applications for treating neurological conditions.

- Metabolic Stability : The trifluoromethyl groups enhance the metabolic stability and bioavailability of the compound, which is critical for its effectiveness as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(2,4,6-trifluorobenzoyl)piperidine hydrochloride, a comparative analysis with structurally similar compounds can provide insights into its biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Benzoyl)piperidine | Benzoyl group instead of trifluoro | Moderate anticancer activity |

| 2-(Trifluoromethyl)aniline | Trifluoromethyl substituent | Neuroprotective effects |

| Piperidine derivatives | Various substitutions | Broad spectrum of biological activities |

This table illustrates how the presence of trifluoromethyl groups in 4-(2,4,6-trifluorobenzoyl)piperidine hydrochloride may contribute to enhanced biological properties compared to other piperidine derivatives.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

- Breast Cancer Treatment : In vitro studies demonstrated that piperidine derivatives could inhibit the growth of breast cancer cells by modulating key signaling pathways associated with cell survival.

- Neurological Disorders : Research has indicated that compounds similar to 4-(2,4,6-trifluorobenzoyl)piperidine hydrochloride can enhance neurotransmitter levels in animal models of neurodegeneration.

- Drug Resistance Reversal : Certain analogs have shown promise in reversing drug resistance in cancer therapies by interacting with P-glycoprotein (P-gp), which is responsible for drug efflux in resistant cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride, and how can researchers optimize yield?

- Methodology : Synthesis typically involves coupling a fluorinated benzoyl group to a piperidine scaffold. For example, fluorobenzoyl derivatives are often synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by HCl salt formation . Optimization may include:

- Using anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Employing catalysts like AlCl₃ for acylation reactions.

- Purifying via recrystallization in ethanol/water mixtures to enhance yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC/LC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted starting materials) .

- Elemental Analysis (CHNS) : Verify stoichiometry, particularly fluorine and chlorine content .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under experimental conditions .

Q. What safety protocols are critical for handling this compound in the lab?

- Preventive Measures :

- Use fume hoods to avoid inhalation of fine particles (particulate masks recommended) .

- Wear nitrile gloves and goggles to prevent skin/eye contact; immediate rinsing with water is required if exposed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Approach :

- Analog Synthesis : Modify the trifluorobenzoyl group (e.g., replace F with Cl or CH₃) to assess electronic effects on target binding .

- Biological Assays : Test analogs against serotonin or dopamine receptors (common targets for piperidine derivatives) using radioligand binding assays .

- Computational Modeling : Perform docking studies with receptors (e.g., 5-HT transporters) to predict binding affinity .

Q. What strategies mitigate compound degradation under varying experimental conditions?

- Stability Testing :

- pH Stability : Assess degradation kinetics in buffers (pH 1–12) via HPLC to identify optimal storage conditions .

- Light Sensitivity : Conduct accelerated photodegradation studies using UV-Vis spectroscopy .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Root Cause Analysis :

- Purity Verification : Re-analyze disputed batches via LC-MS to rule out impurity-driven artifacts .

- Assay Standardization : Compare protocols (e.g., cell lines, incubation times) to identify variability sources .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data reproducibility across independent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.